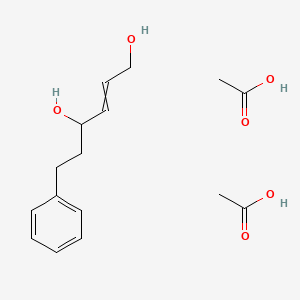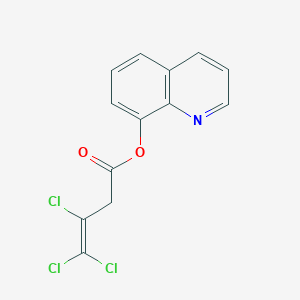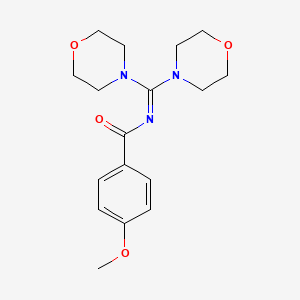![molecular formula C32H32I2N2 B12526103 2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide CAS No. 653584-10-2](/img/structure/B12526103.png)
2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide is a complex organic compound that belongs to the family of indolium salts
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide typically involves a multi-step process. One common method includes the reaction of 1,1,3-trimethyl-1H-benzo[e]indole with ethene-1,2-diyl bis(diiodide) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced indolium derivatives.
Substitution: Formation of halogen-substituted indolium salts.
Aplicaciones Científicas De Investigación
2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in photodynamic therapy.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)[][3].
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. In materials science, its unique electronic properties allow it to function as an efficient charge carrier in organic semiconductors .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3-Trimethyl-1H-benzo[e]indolium chloride
- 1,1,3-Trimethyl-1H-benzo[e]indolium bromide
- Ethene-1,2-diyl bis(1,1,3-trimethyl-1H-benzo[e]indolium) chloride
Uniqueness
2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide is unique due to its specific structural configuration, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high stability and efficiency, such as in organic electronics and photodynamic therapy .
Propiedades
Número CAS |
653584-10-2 |
|---|---|
Fórmula molecular |
C32H32I2N2 |
Peso molecular |
698.4 g/mol |
Nombre IUPAC |
1,1,3-trimethyl-2-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]benzo[e]indol-3-ium;diiodide |
InChI |
InChI=1S/C32H32N2.2HI/c1-31(2)27(33(5)25-17-15-21-11-7-9-13-23(21)29(25)31)19-20-28-32(3,4)30-24-14-10-8-12-22(24)16-18-26(30)34(28)6;;/h7-20H,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
SFVWURBEULXFKR-UHFFFAOYSA-L |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


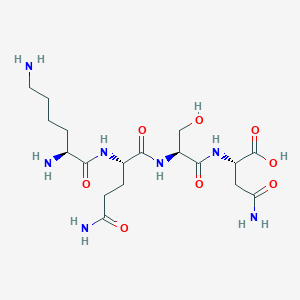
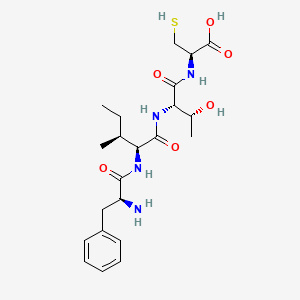

![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
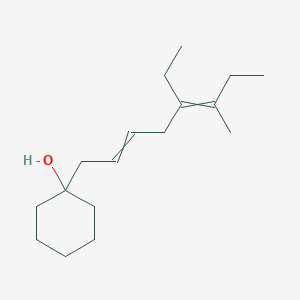
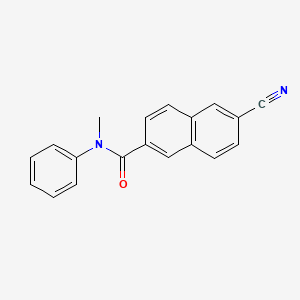
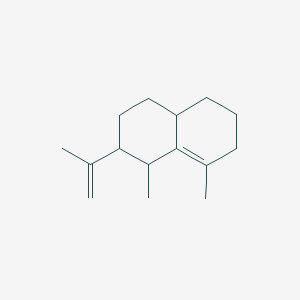
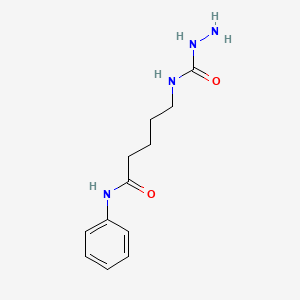
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
